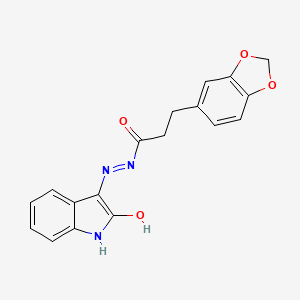
1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine, also known as NMP, is a compound that has received significant attention in scientific research due to its potential therapeutic applications. NMP is a piperazine derivative that has been shown to have a unique mechanism of action, making it an interesting candidate for further study.
作用機序
The mechanism of action of 1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and mood. Additionally, this compound has been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, suggesting that it may have a role in the regulation of mood and emotion. Additionally, this compound has been shown to have vasodilatory effects, which may contribute to its potential therapeutic applications in cardiovascular medicine.
実験室実験の利点と制限
One advantage of using 1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine in laboratory experiments is that it has a well-characterized synthesis method, making it relatively easy to obtain in large quantities. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
将来の方向性
There are a number of potential future directions for research on 1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of more specific this compound analogues that target specific neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which will be important for its potential use as a therapeutic agent.
合成法
The synthesis of 1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine involves the condensation of 1-(2-naphthylmethyl)piperazine with 4-pyridinylmethyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid, which can be purified using standard laboratory techniques.
科学的研究の応用
1-(2-naphthylmethyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, this compound has been investigated for its ability to inhibit cancer cell proliferation, suggesting that it may have potential as an anticancer agent. In cardiovascular medicine, this compound has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
特性
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-2-4-21-15-19(5-6-20(21)3-1)17-24-13-11-23(12-14-24)16-18-7-9-22-10-8-18/h1-10,15H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWINLNXGKNRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)


![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)




![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)

![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)